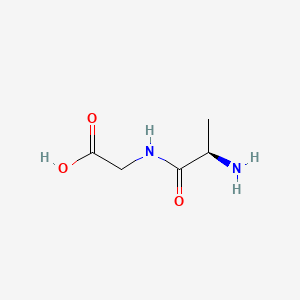
D-Alanylglycine
Descripción general
Descripción
D-Alanylglycine is a dipeptide composed of the amino acids alanine and glycine.
Mecanismo De Acción
Target of Action
D-Alanylglycine, also known as H-D-Ala-Gly-OH, is a dipeptide composed of alanine and glycine . It is a breakdown product from endogenous and exogenous proteins . The primary targets of this compound are likely to be related to protein synthesis and metabolism, given its role as a constituent of peptides and proteins .
Mode of Action
It is known that dipeptides like this compound can interact with their targets in various ways, such as modulating the structure-activity relationship (sar) and the pharmacokinetic and dynamic (pkpd) of a defined peptide drug .
Biochemical Pathways
This compound is generated by dipeptidyl-dipeptidase (or tetrapeptide dipeptidase), which leads to the release of dipeptides from a tetrapeptide . This suggests that this compound is involved in the biochemical pathways related to protein metabolism.
Pharmacokinetics
Non-natural amino acids like this compound are regularly used in drug discovery, benefiting from the extraordinary development of solid-phase peptide synthesis (spps) . These amino acids can modulate the PKPD of a defined peptide drug .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound content in the leaf blades of axenic rice seedlings grown under a light/dark regime appears to increase with age . This suggests that light conditions can influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
D-Alanylglycine is involved in several biochemical reactions. It interacts with enzymes such as dipeptidyl-dipeptidase, which catalyzes the release of dipeptides from tetrapeptides . This interaction is crucial for the breakdown of proteins into smaller peptides, facilitating their absorption and utilization in the body. Additionally, this compound is known to interact with other biomolecules, including proteins and amino acids, contributing to various metabolic processes .
Cellular Effects
This compound influences various cellular processes. In rice plants, it has been observed that the content of this compound in leaf blades fluctuates with light irradiation, suggesting a role in photosynthesis and amino acid metabolism . This dipeptide affects cell signaling pathways, gene expression, and cellular metabolism, thereby impacting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. It is generated by dipeptidyl-dipeptidase, which releases dipeptides from tetrapeptides . This interaction facilitates the breakdown of larger peptides into smaller, more manageable units. Additionally, this compound may influence gene expression and enzyme activity, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been observed that the content of this compound in rice seedlings increases with age and light exposure . This suggests that the stability and activity of this compound are influenced by environmental factors such as light and age, which can impact its long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein and amino acid metabolism. It is a breakdown product of endogenous and exogenous proteins, generated by dipeptidyl-dipeptidase . This enzyme-mediated process is essential for the release of dipeptides from larger peptide chains, facilitating their utilization in various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In rice plants, this compound is distributed in leaf blades and is influenced by light exposure . This suggests that its localization and accumulation are regulated by environmental factors and specific transport mechanisms .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. In rice plants, it has been detected in leaf blades, indicating its role in photosynthesis and amino acid metabolism . The subcellular localization of this compound is likely influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Alanylglycine can be synthesized through peptide bond formation between D-alanine and glycine. This process typically involves the use of coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like N-hydroxybenzotriazole to facilitate the formation of the peptide bond .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .
Análisis De Reacciones Químicas
Types of Reactions: D-Alanylglycine undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the side chains of the amino acids, potentially altering the peptide’s properties.
Reduction: Reduction reactions can be used to modify disulfide bonds or other functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups or modify existing ones, enhancing the peptide’s reactivity or stability.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield modified amino acid residues, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
D-Alanylglycine has several scientific research applications, including:
Comparación Con Compuestos Similares
L-Alanylglycine: The L-enantiomer of alanylglycine, which has different stereochemistry and potentially different biological activity.
Phenylglycine: An arylglycine with a phenyl group, used in peptide synthesis and as a building block for more complex molecules.
4-Hydroxyphenylglycine: Another arylglycine with a hydroxyl group, used in similar applications as phenylglycine.
Uniqueness of D-Alanylglycine: this compound is unique due to its D-configuration, which can confer different biological activity and stability compared to its L-counterpart. This uniqueness makes it valuable in specific applications where the D-configuration is advantageous .
Propiedades
IUPAC Name |
2-[[(2R)-2-aminopropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXISPYVYMQWFLE-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426308 | |
| Record name | D-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3997-90-8 | |
| Record name | D-Alanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3997-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, D-alanyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003997908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Alanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCINE, D-ALANYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS27E6YQ4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural occurrence of D-alanylglycine?
A1: this compound is primarily found in the leaf blades of rice plants ( Oryza sativa ). [, , , ] Studies have shown its presence in cultivated rice varieties like "Norin No. 16" and "Sasanishiki." [] Notably, while this compound is abundant in most Oryza species, it is absent in Oryza australiensis , which instead contains D-alanyl-D-alanine. [, ]
Q2: How is this compound synthesized in rice plants?
A2: Research suggests that this compound is synthesized from L-alanine through a racemization reaction. [] This involves the conversion of L-alanine to D-alanine by a racemase enzyme. [] Subsequently, D-alanine is conjugated with glycine to form this compound. []
Q3: How does the exogenous application of D-alanine affect this compound levels in rice?
A3: Feeding experiments using radiolabeled D-alanine demonstrate that exogenous D-alanine is readily incorporated into this compound within rice leaf blades. [, ] This suggests the presence of active metabolic pathways for D-alanine uptake and incorporation into this compound. []
Q4: Are there differences in how rice plants metabolize D-alanine compared to L-alanine?
A4: Yes, studies show distinct metabolic fates for exogenously supplied D- and L-alanine in rice. [] D-Alanine is primarily incorporated into this compound and other conjugated forms, while L-alanine is rapidly metabolized and incorporated into various other compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)

![2-(3-Bromopropyl)-1H-benzo[d]imidazole](/img/structure/B1277602.png)
![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)





![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)



